1-[3-(3-Methylphenoxy)propyl]hydrazine
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Overview
Description
1-[3-(3-Methylphenoxy)propyl]hydrazine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a hydrazine group attached to a propyl chain, which is further connected to a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(3-Methylphenoxy)propyl]hydrazine can be synthesized through a multi-step process involving the reaction of 3-methylphenol with propyl bromide to form 3-(3-methylphenoxy)propane. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Methylphenoxy)propyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[3-(3-Methylphenoxy)propyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylphenoxy)propyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-[3-(3-Methylphenoxy)propyl]hydrazine can be compared with other similar compounds such as:
1-[3-(4-Methylphenoxy)propyl]hydrazine: Similar structure but with a different position of the methyl group on the phenoxy ring.
1-[3-(3-Ethylphenoxy)propyl]hydrazine: Similar structure but with an ethyl group instead of a methyl group.
1-[3-(3-Methoxyphenoxy)propyl]hydrazine: Similar structure but with a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
1016700-39-2 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(3-methylphenoxy)propylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-9-4-2-5-10(8-9)13-7-3-6-12-11/h2,4-5,8,12H,3,6-7,11H2,1H3 |
InChI Key |
KORNIBPTSAMWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNN |
Origin of Product |
United States |
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